molecular formula C20H16O3 B8816826 4-(Benzyloxy)phenyl benzoate CAS No. 2444-21-5

4-(Benzyloxy)phenyl benzoate

Cat. No. B8816826
CAS RN: 2444-21-5
M. Wt: 304.3 g/mol
InChI Key: HUGHGOGHBVKYGN-UHFFFAOYSA-N
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Patent
US05872137

Procedure details

A reaction vessel was charged with 25.5 g of hydroquinone monobenzyl ether, 17.9 g of benzoyl chloride, 0.50 g of tetrabutylammonium bromide and 100 ml of toluene, to which 78.6 g of 10% potassium hydroxide solution was slowly added dropwise, while stirring under ice cooling. After 24 hours, the reaction mixture was made weakly acidic by the addition of 20% hydrochloric acid, and the deposited crystals were collected by filtration. The crystals thus obtained were successively washed with 10% hydrochloric acid and water, and dried, which afforded 38 g of 4-benzyloxyphenyl benzoate (98% yield).
Name
hydroquinone monobenzyl ether
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C(C2[C:14]([CH2:15][O:16][CH2:17][C:18]3[C:23](C4C(=CC=C(O)C=4)O)=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:13][CH:12]=[CH:11][CH:10]=2)=CC(=CC=1)O)O.[C:32](Cl)(=[O:39])[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[OH-:41].[K+].Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[C:32]([O:39][C:12]1[CH:11]=[CH:10][C:15]([O:16][CH2:17][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)=[CH:14][CH:13]=1)(=[O:41])[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1 |f:2.3,5.6|

Inputs

Step One
Name
hydroquinone monobenzyl ether
Quantity
25.5 g
Type
reactant
Smiles
C=1(O)C(=CC(O)=CC1)C1=CC=CC=C1COCC1=CC=CC=C1C=1C(O)=CC=C(C1)O
Name
Quantity
17.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
78.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
FILTRATION
Type
FILTRATION
Details
the deposited crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
WASH
Type
WASH
Details
were successively washed with 10% hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 202.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.